molecular formula C12H15Cl3N2 B8577019 1-(2-Chloroethyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 199617-03-3

1-(2-Chloroethyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B8577019
CAS No.: 199617-03-3
M. Wt: 293.6 g/mol
InChI Key: BZTNECSSZCOPQS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-(3,4-dichlorophenyl)piperazine is a useful research compound. Its molecular formula is C12H15Cl3N2 and its molecular weight is 293.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

199617-03-3

Molecular Formula

C12H15Cl3N2

Molecular Weight

293.6 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(3,4-dichlorophenyl)piperazine

InChI

InChI=1S/C12H15Cl3N2/c13-3-4-16-5-7-17(8-6-16)10-1-2-11(14)12(15)9-10/h1-2,9H,3-8H2

InChI Key

BZTNECSSZCOPQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCl)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (3,4-dichlorophenyl)piperazine (500 mg) and powdered sodium hydroxide (87 mg) in DMSO (5 mL) was treated with 2-bromo-1-chloroethane (387 mg) and stirred at ambient temperature for 16 hours. The reaction was poured into ice cold water (15 mL) and stirred for 0.5 hours. A solid mass formed and was separated by decanting the water. The aqueous layer was extracted with dichloromethane (5 mL). The solid mass was dissolved with dichloromethane (5 mL) and the combined organics were dried with sodium sulfate, filtered and the solvent removed under vacuum. Flash chromatography (dichloromethane:methanol 1:0 to 10:1) yielded an oil (230 mg) as the titled compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
387 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
15 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

A mixture of 1-(3,4-dichlorophenyl)-piperazine (0.05 mol), 1-bromo-2-chloroethane (0.1 mol) and triethylamine (0.05 mol) was stirred for 30 minutes at 100° C. The mixture was cooled, then partitioned between CH2Cl2 and water. The layers were separated. The organic phase was filtered over dicalite. The organic filtrate was dried, filtered and the filtrate was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2 /CH3OH 98/2). The pure fractions were collected and the solvent was evaporated, yielding 5.2 g (35%) of 4-(2-chloroethyl)-1-(3,4-dichlorophenyl)-piperazine (interm. 9).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One

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